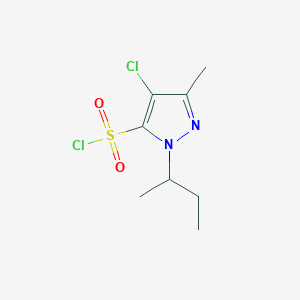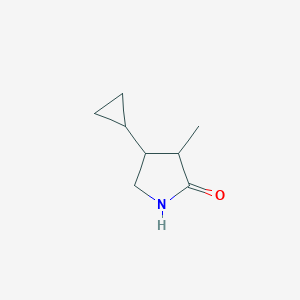![molecular formula C23H25N3O2 B2427145 N-(4-metilbencil)-2-(8-metil-10-oxo-3,4-dihidrobenzo[b][1,6]naftiridin-2(1H,5H,10H)-il)acetamida CAS No. 1251710-51-6](/img/structure/B2427145.png)
N-(4-metilbencil)-2-(8-metil-10-oxo-3,4-dihidrobenzo[b][1,6]naftiridin-2(1H,5H,10H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a compound of considerable interest due to its intricate structure and potential applications in various fields such as chemistry, biology, and medicine. This complex compound combines several aromatic and heterocyclic elements, enhancing its chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a precursor for more complex organic molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology
Due to its structural complexity, it can interact with biological macromolecules, making it a valuable tool in biochemical research and drug development.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and clinical trials.
Industry
The compound's stability and reactivity make it suitable for use in material science, particularly in developing new polymers and nanomaterials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves multistep organic synthesis. The key steps include:
Formation of the naphthyridine core: This often starts with a condensation reaction involving aromatic aldehydes and amino compounds under acidic or basic conditions.
Introduction of the methyl and oxo groups: This can be achieved via selective alkylation and oxidation reactions.
Formation of the final amide bond: This step involves coupling the 4-methylbenzyl group with the intermediate compound using reagents such as carbodiimides under mild conditions.
Industrial Production Methods
In industrial settings, large-scale synthesis follows similar pathways but with optimized reaction conditions to enhance yield and purity. Catalysts and continuous flow reactors may be used to streamline the process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is versatile in its reactivity, undergoing several types of reactions:
Oxidation: : Typically using agents like potassium permanganate, leading to further functionalization of the aromatic rings.
Reduction: : Hydrogenation under catalytic conditions can reduce the oxo group to a hydroxyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions, facilitated by the aromatic nature of the compound.
Common Reagents and Conditions
Common reagents include hydrogen (for reduction), potassium permanganate (for oxidation), and various halides for substitution reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions but generally include various substituted derivatives and further oxidized or reduced forms of the compound.
Mecanismo De Acción
The mechanism of action of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways relevant to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Uniqueness
What sets this compound apart is its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and biological activity.
Similar Compounds
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-benzylacetamide: : Similar structure but lacks the additional methyl group, which can significantly alter its chemical properties.
2-(8-methyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylbenzyl)acetamide: : Similar but lacks the oxo group, affecting its reactivity.
Propiedades
IUPAC Name |
2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-3-6-17(7-4-15)12-24-22(27)14-26-10-9-21-19(13-26)23(28)18-11-16(2)5-8-20(18)25-21/h3-8,11H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAKUCYNDBOMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2427066.png)
![6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2427067.png)
![N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide](/img/structure/B2427069.png)
![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)

![1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole](/img/structure/B2427073.png)

![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)


![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)
